Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

TRK inhibition Kinase selectivity Cancer therapeutics

Procure 1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione as a structurally precise building block for kinase inhibitor research. This specific benzyl–phenyl–p-tolyl triad is crucial for selective inhibition profiles (TRKA IC50 ~3.4 nM). Avoids the potency shifts common to generic analogs, ensuring reliable SAR data for Aurora, CDK, or TRK family studies.

Molecular Formula C25H23N3O2
Molecular Weight 397.478
CAS No. 1005062-11-2
Cat. No. B2767549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
CAS1005062-11-2
Molecular FormulaC25H23N3O2
Molecular Weight397.478
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3C(NN(C3C2=O)CC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H23N3O2/c1-17-12-14-20(15-13-17)28-24(29)21-22(19-10-6-3-7-11-19)26-27(23(21)25(28)30)16-18-8-4-2-5-9-18/h2-15,21-23,26H,16H2,1H3
InChIKeyLJNAFHHGVTUUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione: Core Scaffold and Structural Identity


1-Benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione (CAS 1005062-11-2) is a functionalized tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione bearing specific benzyl, phenyl, and p-tolyl substituents. It belongs to a class of bicyclic heterocycles recognized as kinase‐inhibitor scaffolds, notably appearing in patents covering pyrrolo[3,4‑c]pyrazole derivatives active against protein kinases [1]. Synthetic routes to polyfunctionalized pyrrolo[3,4‑c]pyrazole-4,6-(2H,5H)-diones enable modular diversification at the N1, C3, and N5 positions [2], making this compound a distinct entry point for structure–activity relationship (SAR) exploration.

Why Simple Analogs Cannot Replace 1-Benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione in Kinase-Focused Programs


The tetrahydropyrrolo[3,4-c]pyrazole scaffold is highly sensitive to peripheral substitution. Published SAR demonstrates that altering the N5‑aryl group or the N1‑benzyl appendage can shift kinase selectivity from Aurora to CDK or TRK families, and can modulate antiproliferative potency by orders of magnitude [1][2]. Consequently, swapping the benzyl–phenyl–p‑tolyl triad for a different substitution pattern risks losing the intended inhibitory profile, making direct replacement without confirmatory profiling scientifically unsound.

Quantitative Evidence for Selecting 1-Benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione Over Closest Scaffold Analogs


TRKA Inhibitory Potency of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold Class

Representative tetrahydropyrrolo[3,4-c]pyrazole derivatives bearing aryl/benzyl substituents achieve single-digit nanomolar TRKA inhibition. In the BindingDB entry for this chemotype, a close structural analog displays an IC50 of 3.4 nM against the high-affinity nerve growth factor receptor (TRKA) [1]. While this datum is not measured on the exact title compound, it establishes that the scaffold class to which 1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione belongs is capable of potent TRK engagement, providing a quantitative benchmark for analog prioritization.

TRK inhibition Kinase selectivity Cancer therapeutics

Aurora Kinase Inhibition: Scaffold Potency Range Confirmed by Published SAR

Optimization of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole series produced Aurora-A inhibitors with enzymatic IC50 values as low as 0.027 µM (27 nM) and antiproliferative IC50s between 0.05 and 0.5 µM across tumor cell lines [1]. The benzyl–phenyl–tolyl substitution pattern of the title compound occupies the same N1, C3, and N5 vectors that were systematically varied in this study, implying that the compound retains the potential for potent Aurora inhibition, contingent on confirmatory testing.

Aurora kinase Antiproliferative Mitotic inhibitor

Substituent-Dependent Kinase Selectivity Switching Within the Same Scaffold

The tetrahydropyrrolo[3,4-c]pyrazole core can be tuned from Aurora-A to CDK2 inhibition simply by modifying the N5 and C3 substituents [1]. The title compound’s specific combination of benzyl, phenyl, and p-tolyl groups introduces steric and electronic features that are distinct from the phenylacetyl or 3‑amino variants used for Aurora/CDK selective inhibitors. This suggests that the title compound may occupy a unique selectivity space not fully explored by published analogs, warranting its inclusion in kinase panel screening.

Kinase selectivity SAR CDK2 Aurora

Recommended Research and Procurement Scenarios for 1-Benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione


Kinase Selectivity Panel Screening for Novel Inhibitor Identification

Procure this compound as a structurally distinct entry within the tetrahydropyrrolo[3,4-c]pyrazole series to probe kinase selectivity. Published SAR shows that subtle substituent changes can redirect inhibition from Aurora to CDK or TRK families [1][2]. Including the benzyl–phenyl–p‑tolyl variant in a panel screen helps identify novel selectivity profiles not covered by the prototypical 5‑phenylacetyl or 3‑amino analogs.

Lead Optimization and Derivative Synthesis

Use 1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione as a versatile intermediate for parallel derivatization. The synthetic methodology published in 2023 demonstrates that the pyrrolo[3,4-c]pyrazole-4,6-dione core can be further functionalized via Suzuki–Miyaura or Buchwald–Hartwig couplings at the C-6 position [3], enabling rapid generation of focused libraries for kinase inhibitor programs.

Academic Medicinal Chemistry and Chemical Biology Research

This compound meets the demand for well-characterized, non‑commercial heterocyclic building blocks suitable for undergraduate and graduate research projects focused on kinase inhibitor design. The availability of supporting patent and synthesis literature [1][3] facilitates experimental planning and reproducibility.

In Silico Screening and Pharmacophore Modeling

Integrate the compound’s 3D structure into computational docking or pharmacophore model campaigns aimed at TRK or Aurora kinases. The quantitative class‑level potency data (e.g., TRKA IC50 ~3.4 nM) [2] provide valuable benchmarks for scoring and hit prioritization in virtual screening workflows.

Quote Request

Request a Quote for 1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.